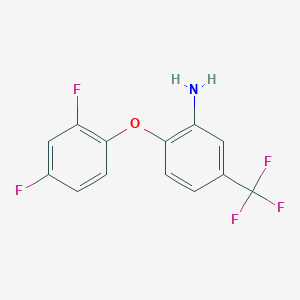

2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,4-difluorophenoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F5NO/c14-8-2-4-11(9(15)6-8)20-12-3-1-7(5-10(12)19)13(16,17)18/h1-6H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSFTIKLKVUSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)OC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline typically involves the following steps:

Nucleophilic Aromatic Substitution: The reaction begins with the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with 2,4-difluorophenol in the presence of a base such as potassium carbonate. This step forms 2-(2,4-difluorophenoxy)-4-nitrobenzene.

Reduction: The nitro group in 2-(2,4-difluorophenoxy)-4-nitrobenzene is then reduced to an amine group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid, yielding 2-(2,4-difluorophenoxy)-4-aminobenzene.

Trifluoromethylation: Finally, the trifluoromethyl group is introduced at the 5-position of the benzene ring using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding aniline derivatives.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder, tin chloride, or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of aniline derivatives.

Substitution: Formation of substituted aniline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential :

Research indicates that 2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline exhibits potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development in treating conditions such as cancer and inflammatory diseases.

Case Study : A study demonstrated its effectiveness as an enzyme inhibitor, where it was shown to inhibit specific target enzymes involved in cancer pathways. This inhibition could lead to reduced tumor growth in preclinical models.

Material Science

Polymer Development :

The compound is utilized in the synthesis of advanced materials due to its unique chemical properties. It can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Application | Coatings, adhesives |

Case Study : In a study on polymer coatings, the addition of this compound improved the durability and performance of the coatings under harsh environmental conditions.

Biological Studies

Biochemical Research :

The compound is investigated for its role in biochemical pathways. Its ability to modify enzyme activity makes it a valuable tool for studying metabolic processes.

Case Study : Researchers have used this compound to explore its effects on signal transduction pathways in cellular models. The findings suggest that it alters receptor activity, providing insights into cell signaling mechanisms.

Wirkmechanismus

The mechanism of action of 2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.

Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication or protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2,4-Difluorophenoxy)aniline: Similar structure but lacks the trifluoromethyl group.

4-(2,4-Difluorophenoxy)-2-(trifluoromethyl)aniline: Positional isomer with different substitution pattern.

2-(2,4-Difluorophenoxy)-4-(trifluoromethyl)aniline: Another positional isomer with different substitution pattern.

Uniqueness

2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its isomers and structurally similar compounds.

Biologische Aktivität

2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a difluorophenoxy group and a trifluoromethyl substituent on the aniline moiety. Its chemical formula is CHFN, with a molecular weight of approximately 257.17 g/mol. The presence of multiple fluorine atoms enhances lipophilicity and potentially alters biological interactions.

Research indicates that this compound may interact with specific molecular targets, particularly receptor tyrosine kinases (RTKs). These interactions can lead to modulation of signaling pathways involved in cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit c-Met kinase, which plays a crucial role in cancer progression.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant activity against various cancer cell lines. For example, it has been evaluated for its cytotoxic effects on human liver cancer cells (HepG2), showing IC values in the low micromolar range. This suggests a potent inhibitory effect on cell growth and viability.

Mechanistic Insights

The mechanism through which this compound exerts its effects involves the induction of apoptosis in cancer cells. Studies have shown that treatment leads to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, indicating that it may activate intrinsic apoptotic pathways . Additionally, molecular docking studies suggest that the compound binds effectively to the active sites of target kinases, inhibiting their activity and disrupting downstream signaling pathways .

Case Studies

- Case Study on Hepatocellular Carcinoma : A study investigated the effects of this compound on HepG2 cells. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after 24 hours of treatment.

- Breast Cancer Research : In MCF-7 breast cancer cells, the compound was found to downregulate estrogen receptor signaling pathways, contributing to its anti-proliferative effects. The study highlighted the potential for this compound as part of combination therapies targeting hormone-responsive cancers.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics due to its lipophilicity from fluorine substitutions. It is expected to exhibit moderate metabolic stability and bioavailability, though further studies are needed to confirm these properties in vivo.

Q & A

Q. What are the recommended synthetic routes for 2-(2,4-difluorophenoxy)-5-(trifluoromethyl)aniline, and how can purity be optimized?

Methodological Answer: A common approach involves coupling 2,4-difluoroaniline with a trifluoromethyl-substituted aromatic precursor under acidic conditions (pH 3–6) to control regioselectivity . For example, copper-catalyzed Ullmann-type coupling can introduce the phenoxy group, but yields may vary (e.g., 13% in analogous reactions using Rh/Pd catalysts ). Post-synthesis, purity optimization requires steam distillation followed by solvent extraction (e.g., benzene or safer alternatives like ethyl acetate) and reduced-pressure rectification . High-performance liquid chromatography (HPLC) with C18 columns and trifluoroacetic acid (TFA) modifiers is recommended for purity assessment, as demonstrated for structurally similar fluorinated anilines (retention time: ~1.32 minutes under QC-SMD-TFA05 conditions) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use NMR to resolve fluorinated substituents (e.g., -CF and difluorophenoxy groups). NMR can confirm aromatic proton splitting patterns, distinguishing between ortho/meta/para substitution .

- Mass Spectrometry (LC-MS): High-resolution LC-MS (e.g., m/z 754 [M+H] observed in analogous trifluoromethyl-aniline derivatives) ensures molecular weight validation .

- Infrared (IR) Spectroscopy: Peaks at ~1250–1100 cm confirm C-F stretching vibrations .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed, particularly for the trifluoromethyl and difluorophenoxy groups?

Methodological Answer: Regioselectivity is influenced by catalyst choice and reaction conditions. For example:

- Palladium Catalysts: Pd(OAc) with bulky ligands (e.g., XPhos) promotes coupling at sterically hindered positions .

- Directed Ortho-Metalation (DoM): Use directing groups (e.g., -NH) to position the trifluoromethyl group selectively. Subsequent oxidation or displacement reactions can introduce the difluorophenoxy moiety .

- Computational Modeling: DFT calculations predict electronic effects of fluorine substituents, guiding precursor design to avoid competing pathways .

Q. What strategies resolve contradictions in reported yield data for similar fluorinated anilines?

Methodological Answer: Discrepancies in yields (e.g., 13% vs. 60% in analogous syntheses) arise from:

- Reaction Scale: Microscale reactions often report lower yields due to handling losses.

- Catalyst Purity: Trace moisture or oxygen degrades CuI/Pd catalysts; rigorous argon purging improves reproducibility .

- Workup Protocols: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) enhances recovery of polar intermediates .

Q. How can computational tools predict the compound’s biomolecular interactions?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding with target proteins (e.g., enzymes with hydrophobic pockets for -CF groups).

- ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity) and metabolic stability. For this compound, logD values at pH 5.5 and 7.4 (analogous to fluorinated anilines) suggest moderate membrane permeability .

- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing -F groups) with bioactivity trends observed in related compounds .

Q. What are the stability considerations for storage and handling?

Methodological Answer:

- Light Sensitivity: Store in amber vials under inert gas (N/Ar) to prevent photodegradation of the aniline group.

- Moisture Control: Use molecular sieves in storage containers; fluorinated aromatic amines are prone to hydrolysis under acidic/alkaline conditions .

- Thermal Stability: Differential Scanning Calorimetry (DSC) data for similar compounds show decomposition above 200°C, suggesting safe handling below this threshold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.